molecular formula C24H23NO9P2S B1667484 [1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid CAS No. 946417-21-6

[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

Cat. No. B1667484
M. Wt: 563.5 g/mol
InChI Key: MZVWVRVNMXTDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPH-675 is a bioactive chemical.

Scientific Research Applications

Enzyme Inhibition

One significant application of compounds structurally similar to 1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid is in enzyme inhibition. A study demonstrated that analogs of this compound showed potent inhibition of protein-tyrosine phosphatase PTP1B. These inhibitors are based on phosphotyrosyl (pTyr) mimetics, showing strong interactions within the enzyme’s catalytic site and potential for the development of high-affinity ligands (Burke et al., 1996).

Antibacterial and Antifungal Activities

Compounds with structural similarities to 1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid also exhibit significant antibacterial and antifungal properties. Schiff bases derived from similar structures showed effective inhibition against both bacteria (E. coli) and fungi (C. albicans), indicating potential applications in treating infectious diseases (Thirugnanaselvi et al., 2016).

Synthesis of Complex Organic Compounds

These types of compounds are used in the synthesis of complex organic molecules. For instance, a method involving a four-step sequence was developed for synthesizing complex 2-hydroxy-1-naphthoic acids, demonstrating the versatility of these compounds in organic synthesis (Ji et al., 2004).

Alzheimer's Disease Research

Further, derivatives of hydroxyphenylamine phosphonate, structurally related to the compound , have been synthesized and evaluated for their anti-Alzheimer effects. These studies explore the potential of such compounds in treating neurodegenerative diseases, showcasing their importance in medicinal chemistry (Zaout et al., 2021).

Plant Growth Regulation

In the field of agriculture, phosphonic and phosphonous acids derived from naphthalene, similar to the compound , have been synthesized and tested for their effects on plant growth, indicating potential uses in agriculture and horticulture (Westeringh & Veldstra, 2010).

Drug Development

Phosphonic acids, including those structurally similar to this compound, are widely used in drug development due to their bioactive properties. They are employed in a range of applications, from bone targeting and medical imaging to the design of bioactive molecules (Sevrain et al., 2017).

properties

CAS RN

946417-21-6

Product Name

[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

Molecular Formula

C24H23NO9P2S

Molecular Weight

563.5 g/mol

IUPAC Name

[1-hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C24H23NO9P2S/c26-24(35(27,28)29,36(30,31)32)16-17-5-3-8-19(13-17)20-9-4-10-22(14-20)25-37(33,34)23-12-11-18-6-1-2-7-21(18)15-23/h1-15,25-26H,16H2,(H2,27,28,29)(H2,30,31,32)

InChI Key

MZVWVRVNMXTDAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPH-675;  BPH 675;  BPH675.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
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[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
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[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
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[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
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[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
Reactant of Route 6
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid

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